GSK269962A HCl vs. Y-27632: Greater Than 100-Fold Improvement in ROCK1 Potency
In direct comparisons, GSK269962A HCl demonstrates a potency advantage of more than two orders of magnitude over the classical ROCK inhibitor Y-27632. GSK269962A inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [1], whereas Y-27632 has a reported IC50 of 140-220 nM for the same target . This translates to a quantified improvement in potency of at least 87-fold to over 130-fold.
| Evidence Dimension | ROCK1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Y-27632: 140-220 nM |
| Quantified Difference | GSK269962A HCl is 87- to 137-fold more potent |
| Conditions | Recombinant human ROCK1 enzyme assay |
Why This Matters
This substantial potency difference allows for the use of significantly lower drug concentrations in experiments, minimizing potential off-target effects and improving the pharmacological window in cellular assays.
- [1] Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 89–98. View Source
